molecular formula C7H14O3 B8562099 1,3-Dioxolane-4-methanol, 2-ethyl-2-methyl- CAS No. 3842-72-6

1,3-Dioxolane-4-methanol, 2-ethyl-2-methyl-

Cat. No.: B8562099
CAS No.: 3842-72-6
M. Wt: 146.18 g/mol
InChI Key: ROLDYPKMIPEYHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dioxolane-4-methanol, 2-ethyl-2-methyl- is a useful research compound. Its molecular formula is C7H14O3 and its molecular weight is 146.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Dioxolane-4-methanol, 2-ethyl-2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dioxolane-4-methanol, 2-ethyl-2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

3842-72-6

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

(2-ethyl-2-methyl-1,3-dioxolan-4-yl)methanol

InChI

InChI=1S/C7H14O3/c1-3-7(2)9-5-6(4-8)10-7/h6,8H,3-5H2,1-2H3

InChI Key

ROLDYPKMIPEYHX-UHFFFAOYSA-N

Canonical SMILES

CCC1(OCC(O1)CO)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a reaction vessel having a capacity of 3 L and equipped with a thermometer, a reflux condenser, a Dean-Stark trap, a calcium chloride tube and a stirrer, methyl ethyl ketone (400 g, 5,547 mol), glycerin (561.91 g, 6.102 mol), paratoluene-sulfonic acid monohydrate (21.10 g, 0.1109 mol) and hexane (400 mL) were charged. The contents were heated under stirring and a reaction was conducted at 67 to 74° C. for 30 hours to distill off a calculated amount of water. After completion of the reaction, the reaction mixture was cooled to 60° C., followed by the addition of sodium carbonate (23.51 g, 0.2218 mol) for neutralization. After the resulting mixture was stirred at 60° C. for 30 minutes, the temperature was gradually raised up to 120° C. to recover hexane (400 mL). Filtration was then conducted to obtain the titled product in a crude form (894.74 g). Using a Biglew tube (20 cm×1.5 cm in diameter), distillation was conducted under reduced pressure to obtain the titled compound (725.14 g, yield: 89.4%). By a gas chromatographic analysis, the purity of the compound was found to be 99.1 wt. %. b.p. 101 to 104° C./17 mmHg.
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
561.91 g
Type
reactant
Reaction Step One
Quantity
21.1 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
23.51 g
Type
reactant
Reaction Step Two

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